molecular formula C9H12N2O3 B8753790 ethyl N-(6-methoxypyridin-3-yl)carbamate

ethyl N-(6-methoxypyridin-3-yl)carbamate

Cat. No.: B8753790
M. Wt: 196.20 g/mol
InChI Key: UCOKTMRCFZXUHR-UHFFFAOYSA-N
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Description

Ethyl N-(6-methoxypyridin-3-yl)carbamate is a carbamate derivative featuring a pyridine ring substituted with a methoxy group at the 6-position and a carbamate group at the 3-position. Carbamates are widely studied for their biological activity, including applications in pharmaceuticals and agrochemicals. The methoxy group enhances solubility and influences electronic properties, while the carbamate moiety contributes to metabolic stability and intermolecular interactions .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl N-(6-methoxypyridin-3-yl)carbamate

InChI

InChI=1S/C9H12N2O3/c1-3-14-9(12)11-7-4-5-8(13-2)10-6-7/h4-6H,3H2,1-2H3,(H,11,12)

InChI Key

UCOKTMRCFZXUHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CN=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (6-methoxy-3-pyridinyl)carbamate can be achieved through several methods. One common approach involves the reaction of 6-methoxy-3-pyridinecarboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .

Industrial Production Methods

In an industrial setting, the production of ethyl (6-methoxy-3-pyridinyl)carbamate may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ethyl N-(6-methoxypyridin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of ethyl (6-methoxy-3-pyridinyl)carbamate.

    Reduction: Ethyl (6-methoxy-3-pyridinyl)amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ethyl N-(6-methoxypyridin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (6-methoxy-3-pyridinyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt normal enzyme function and lead to various biological effects. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with ethyl N-(6-methoxypyridin-3-yl)carbamate, differing in substituents on the pyridine ring or carbamate group:

Methyl (5-Benzyloxy-3,4,6-trimethylpyridin-2-yl)carbamate (15a)
  • Substituents : Benzyloxy (5-position), methyl groups (3,4,6-positions), carbamate (2-position).
  • Key Features : Bulky benzyloxy and methyl groups reduce solubility but may enhance lipophilicity and binding affinity to hydrophobic targets. Synthesized via reaction of pyridin-6-amine with methyl chloroformate under basic conditions .
Ethyl (6-Fluoro-3-iodopyridin-2-yl)carbamate
  • Substituents : Fluoro (6-position), iodo (3-position), carbamate (2-position).
  • The iodo group may increase molecular weight and influence pharmacokinetics .
Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate
  • Substituents : Chloro (6-position), nitro (2-position), methyl carbamate (3-position).
  • The methyl carbamate may alter metabolic pathways compared to ethyl derivatives .
tert-Butyl (5,6-Dimethoxypyridin-2-yl)methylcarbamate
  • Substituents : Dimethoxy (5,6-positions), tert-butyl carbamate (2-position).

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Trends Key Substituent Effects
This compound ~196.2 (calculated) Moderate in polar solvents Methoxy enhances polarity
Methyl (5-benzyloxy-3,4,6-trimethylpyridin-2-yl)carbamate ~330.4 (calculated) Low in water; high in organic solvents Benzyloxy and methyl groups increase lipophilicity
Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate ~311.1 (calculated) Low in water; soluble in DMSO Halogens reduce solubility
Ethyl (6-chloro-2-nitro-3-pyridyl)(methyl)carbamate ~258.6 (calculated) Low in water; reactive in basic media Nitro and chloro groups increase reactivity
tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate ~282.3 (calculated) High in organic solvents Dimethoxy and tert-butyl enhance stability

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